2-Methyl-3-(methylthio)furan

Description

Significance in Chemical Sciences

The primary significance of 2-Methyl-3-(methylthio)furan in chemical sciences lies in its role as a "character-impact" aroma compound. ntou.edu.tw It is a powerful flavoring agent recognized for imparting desirable meaty and savory notes to food products. ntou.edu.twvulcanchem.com Its presence has been confirmed in a variety of cooked foods, including beef and tea. It is known for its beefy, cheesy, and coffee-like taste profile. vulcanchem.com

Scope of Academic Inquiry

Academic research on this compound covers its formation pathways, methods of detection, and synthesis.

Formation Pathways: The formation of this compound is primarily associated with thermal processes during cooking. It is a known product of the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. scialert.netgoogle.com Specifically, the reaction between sulfur-containing amino acids like cysteine and five-carbon sugars such as ribose is a major route for its generation. ntou.edu.twscialert.net The thermal degradation of thiamine (B1217682) (Vitamin B1) is another significant pathway for its formation. scialert.netgoogle.com

Research has shown that environmental factors like pH and water activity (aw) significantly influence its generation. scialert.net For instance, the compound was not detected at lower pH levels in certain meat model systems, with its formation being more favorable at a pH of 6.5. scialert.net Studies have also explored biotechnological production methods, using fungi from the Basidiomycota phylum to convert flavor precursors in food side streams into valuable aroma compounds like this compound. google.com

Analytical Detection and Synthesis: The identification and quantification of this compound in food matrices are typically performed using advanced analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is a common method used to identify the compound in the aroma profile of cooked ground beef. scialert.netdss.go.th To confirm its identity, researchers have also employed chemical synthesis, demonstrating that the mass spectrum of the synthesized compound perfectly matches that of the compound isolated from natural sources like cooked beef. dss.go.th

Chemical Identity and Properties of this compound

The following tables summarize the key identification and physicochemical properties of the compound.

Table 1: Chemical Identity

| Parameter | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 63012-97-5 vulcanchem.com |

| Molecular Formula | C₆H₈OS ontosight.aivulcanchem.com |

| Molecular Weight | 128.19 g/mol ontosight.aivulcanchem.com |

| FEMA Number | 3949 ontosight.ainih.gov |

| JECFA Number | 1061 nih.govvulcanchem.com |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Physical State | Clear liquid vulcanchem.com | |

| Color | White to Yellow to Green vulcanchem.com | |

| Boiling Point | 132 °C | echemi.com |

| Flash Point | 59 °C | echemi.com |

| Density | 1.1±0.1 g/cm³ | echemi.com |

| Refractive Index | 1.50600 to 1.51400 @ 20.00 °C | thegoodscentscompany.com |

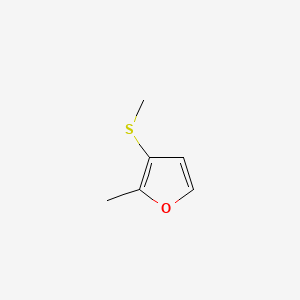

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-methyl-3-methylsulfanylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8OS/c1-5-6(8-2)3-4-7-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQVAOEIMSKZGAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50212237 | |

| Record name | 2-Methyl-3-(methylthio)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid; meaty aroma | |

| Record name | 2-Methyl-3-(methylthio)furan | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/993/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water,soluble in organic solvents,oils, Miscible at room temperature (in ethanol) | |

| Record name | 2-Methyl-3-(methylthio)furan | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/993/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.064-1.071 (20°) | |

| Record name | 2-Methyl-3-(methylthio)furan | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/993/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

63012-97-5 | |

| Record name | 2-Methyl-3-(methylthio)furan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63012-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-(methylthio)furan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063012975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-3-(methylthio)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Furan, 2-methyl-3-(methylthio) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.699 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-3-(METHYLTHIO)FURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M46N02LDL4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methyl-3-(methylthio)furan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036610 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis and Chemical Pathways of 2 Methyl 3 Methylthio Furan

Biosynthetic Mechanisms

The formation of 2-Methyl-3-(methylthio)furan is predominantly a result of the Maillard reaction, a non-enzymatic browning reaction that occurs between amino acids and reducing sugars upon heating. researchgate.net However, other pathways, such as the thermal degradation of thiamine (B1217682), also contribute to its synthesis. researchgate.netmdpi.com

Maillard Reaction Pathways

The Maillard reaction is a complex network of reactions that produces a wide array of flavor and color compounds in cooked foods. The formation of this compound within this framework involves specific precursors and intermediates.

The interaction between carbohydrates and the sulfur-containing amino acid cysteine is a well-established pathway for the formation of this compound. researchgate.net During the Maillard reaction, these precursors undergo a series of reactions to generate the final aroma compound. researchgate.net

Thiamine (Vitamin B1) is a crucial precursor for many meat-like flavor compounds, including this compound. mdpi.comcsic.es The thermal degradation of thiamine yields various sulfur-containing volatile compounds that are essential to the characteristic aroma of cooked meat. mdpi.com Studies have shown that thiamine degradation can lead to the formation of 2-methyl-3-furanthiol (B142662), a direct precursor to this compound. mdpi.comcsic.es The addition of thiamine to meat products has been shown to increase the concentration of this compound. csic.es

The reaction between ribose, a pentose (B10789219) sugar, and cysteine is a significant route to the formation of this compound. acs.orgnih.gov Isotopic labeling studies have demonstrated that the methylfuran portion of the molecule originates from ribose, while the methylthio group is derived from both ribose and cysteine. acs.orgnih.govacs.org These studies involved heating a solution of cysteine with a mixture of ribose and its labeled counterpart, [¹³C₅]ribose, and analyzing the resulting volatile compounds. acs.orgnih.gov The results indicated that the carbon skeleton of ribose remains largely intact during the formation of the furan (B31954) ring. acs.orgnih.gov

Table 1: Experimental Conditions for Ribose and Cysteine Reaction

| Parameter | Value |

|---|---|

| Reactants | Cysteine, Ribose, [¹³C₅]ribose |

| Solvent | Phosphate-buffered solution |

| pH | 5 |

| Temperature | 95 °C |

| Time | 4 hours |

This table summarizes the experimental setup used in studies investigating the formation of this compound from ribose and cysteine. acs.orgnih.gov

The compound 4-hydroxy-5-methyl-3(2H)-furanone (HMF) is a key intermediate in the Maillard reaction. scielo.br It is formed from the degradation of sugars like ribose. ntou.edu.tw The subsequent reaction of HMF and other dicarbonyl compounds with a source of sulfur, such as hydrogen sulfide (B99878), is a proposed mechanism for the formation of 2-methyl-3-furanthiol, which can then be methylated to form this compound. scielo.br However, some studies suggest that while HMF can be an intermediate, it is not essential for the formation of 2-methyl-3-furanthiol from ribose. acs.orgnih.gov Isotopic labeling experiments have shown that 2-methyl-3-furanthiol can be formed directly from ribose without HMF as an intermediate. nih.gov A proposed alternative pathway involves the formation of a 1,4-dideoxyosone from ribose. nih.gov

Hydrogen sulfide (H₂S), a degradation product of cysteine, plays a crucial role in the formation of sulfur-containing furan derivatives. scielo.br The reaction of H₂S with furanone intermediates, such as 4-hydroxy-5-methyl-3(2H)-furanone, is a key step in the synthesis of 2-methyl-3-furanthiol. scielo.br The nucleophilic attack of hydrogen sulfide on the carbonyl group of the furanone leads to the incorporation of a thiol group, a critical step in the pathway to this compound. researchgate.net

Enzymatic Reaction Pathways

The generation of this compound can be influenced by enzymatic activities. The breakdown of proteins and lipids through enzymatic hydrolysis generates precursors for the Maillard reaction, which can lead to the formation of volatile aroma compounds. nih.gov The use of proteases, for instance, can enhance the production of such compounds by increasing the availability of free amino acids. mdpi.comnih.gov Specifically, in the processing of mackerel floss, treatment with neutral protease resulted in the highest relative content of this compound (6.74%). mdpi.com This suggests that the enzymatic breakdown of proteins into smaller peptides and free amino acids is a crucial step that provides the necessary building blocks for the subsequent thermal reactions that form this compound. nih.govmdpi.com The formation of its precursor, 2-methyl-3-furanthiol (MFT), can occur through Maillard reactions, thiamin degradation, or enzymatic reactions. researchgate.netresearchgate.net

Amino Acid Precursors in Formation

Amino acids play a pivotal role in the formation of this compound, acting as key precursors. Sulfur-containing amino acids are particularly important for its generation. nih.govkoreascience.kr

Studies have identified several amino acids that actively promote the formation of this compound. Correlation analysis in studies on dried mackerel floss revealed that Aspartic Acid (Asp), Tyrosine (Tyr), Phenylalanine (Phe), Glycine (Gly), Cysteine (Cys), and Isoleucine (Ile) serve as precursors for its generation. mdpi.comnih.gov Positive correlations were observed between the presence of these amino acids and the formation of this compound. mdpi.com This suggests a competitive pathway where these specific amino acids preferentially contribute to the synthesis of this thioether derivative over other compounds like furan. mdpi.comnih.gov Cysteine, in particular, is a well-documented precursor, with its sulfur atom being incorporated into the final compound. acs.orgnih.gov

In contrast to the promoting effect of the aforementioned amino acids, Valine (Val) and Leucine (B10760876) (Leu) have been shown to suppress the formation of this compound. mdpi.comnih.gov Research indicates negative correlations between the presence of these branched-chain amino acids and the concentration of this compound. mdpi.com This suggests that Valine and Leucine preferentially participate in reaction pathways that favor the synthesis of other compounds, such as furan, thereby inhibiting the generation of the thioether compound. nih.govmdpi.com

| Amino Acid | Role in Formation of this compound | Source |

|---|---|---|

| Aspartic Acid | Promotes Formation | mdpi.comnih.gov |

| Tyrosine | Promotes Formation | mdpi.comnih.gov |

| Phenylalanine | Promotes Formation | mdpi.comnih.gov |

| Glycine | Promotes Formation | mdpi.comnih.gov |

| Cysteine | Promotes Formation | mdpi.comnih.govacs.orgnih.gov |

| Isoleucine | Promotes Formation | mdpi.comnih.gov |

| Valine | Suppresses Formation | nih.govmdpi.comnih.gov |

| Leucine | Suppresses Formation | nih.govmdpi.comnih.gov |

Formation in Model Systems

Model systems are frequently used to understand the complex reaction mechanisms leading to flavor compounds. kosfaj.org For this compound, these systems typically involve heating amino acids and sugars. kosfaj.orgnih.gov

The reaction between cysteine and a reducing sugar like ribose or glucose is a primary pathway for the formation of this compound's precursor, 2-methyl-3-furanthiol. researchgate.netacs.orgnih.gov In a model system where cysteine and ribose were heated, isotope labeling studies showed that the methylfuran part of this compound originated from the ribose, while the methylthio carbon atoms came from both ribose and cysteine. acs.orgnih.govresearchgate.net The Maillard reaction between cysteine and glucose is a known route for producing meat-like aromas, including sulfur-containing compounds. kosfaj.orgekb.eg

The addition of serine to a beef fat and cysteine model system was also investigated. ekb.eg In a model system containing cysteine and serine, several sulfur compounds were identified, including 2-methyl-3-furanthiol, a direct precursor to this compound. ekb.eg This indicates that while cysteine is a primary sulfur source, other amino acids like serine can influence the profile of volatile compounds generated. ekb.eg

| Model System Components | Key Findings Regarding this compound or its Precursors | Source |

|---|---|---|

| Cysteine and Ribose | The methylfuran moiety originates from ribose; methylthio carbons come from both ribose and cysteine. | acs.orgnih.govresearchgate.net |

| Cysteine and Glucose | Generates meaty aroma compounds, including sulfur-containing volatiles. | kosfaj.orgekb.eg |

| Cysteine, Serine, and Beef Fat | Formation of precursor 2-methyl-3-furanthiol was identified. | ekb.eg |

Laboratory Synthesis Approaches

Beyond its formation in food systems, this compound can be synthesized in a laboratory setting. A patented method describes its preparation by reacting 2-methyl-3-furanthiol with dimethyl sulfate (B86663) in an aqueous solution of sodium hydroxide (B78521) or potassium hydroxide. google.comvulcanchem.com This reaction is conducted at temperatures ranging from -10°C to the reflux temperature of the solution under normal atmospheric pressure. google.comvulcanchem.com The product is then isolated using vacuum or steam distillation, with reported yields reaching up to 82%. google.comvulcanchem.com This approach is noted for its use of less expensive reagents and simplified reaction conditions compared to other methods. google.comvulcanchem.com

| Parameter | Description | Source |

|---|---|---|

| Starting Material | 2-Methyl-3-furanthiol | google.comvulcanchem.com |

| Reagent | Dimethyl sulfate | google.comvulcanchem.com |

| Solvent/Base | Aqueous solution of sodium hydroxide or potassium hydroxide | google.comvulcanchem.com |

| Temperature | -10°C to reflux temperature | google.comvulcanchem.com |

| Pressure | Normal (atmospheric) | vulcanchem.com |

| Isolation Method | Vacuum distillation or steam distillation | vulcanchem.com |

| Reported Yield | Up to 82% | google.com |

Reaction of 2-Methyl-3-furanthiol with Dimethyl Sulfate

A patented and improved method for synthesizing this compound involves the reaction of 2-methyl-3-furanthiol with dimethyl sulfate. google.comvulcanchem.com This process is noted for its efficiency and use of more accessible reagents compared to other methods. google.com

This synthesis is carried out in an aqueous solution of sodium hydroxide or potassium hydroxide. google.comvulcanchem.com The reaction proceeds under normal atmospheric pressure and at temperatures ranging from -10°C to the reflux temperature of the mixture. google.com The use of an aqueous medium and common mineral alkalis like sodium hydroxide simplifies the operation and reduces costs. google.com This method has been reported to achieve a high yield of up to 82%. google.com The process involves adding 2-methyl-3-furanthiol to the sodium hydroxide solution, followed by the dropwise addition of dimethyl sulfate. google.com After the reaction is complete, the this compound is isolated through underpressure distillation or steam distillation. google.com

| Parameter | Condition |

| Reactants | 2-Methyl-3-furanthiol, Dimethyl Sulfate |

| Solvent | Sodium Hydroxide Aqueous Solution |

| Temperature | -10°C to reflux |

| Pressure | Normal (atmospheric) |

| Yield | Up to 82% |

Table 1: Reaction Conditions for the Synthesis of this compound

Synthesis of 3-Methylthio-Substituted Furans

A facile approach for the synthesis of 3-methylthio-substituted furans has been developed, offering a versatile route to this class of compounds. nih.gov

This pathway begins with the preparation of 2-(methylthio)-1,4-diaryl-2-butene-1,4-dione from readily available aryl methyl ketones. nih.govacs.org This intermediate is a key building block for the subsequent formation of the furan ring. nih.gov

The Paal-Knorr furan synthesis is a classic and valuable method for constructing furan rings from 1,4-dicarbonyl compounds. wikipedia.org In this specific pathway, both Z- and E-isomers of 2-(methylthio)-1,4-diaryl-2-butene-1,4-dione are converted into the corresponding 3-methylthio 2,5-diaryl furan. nih.govacs.org This transformation is achieved through a domino process that involves the reduction of the double bond followed by the Paal-Knorr cyclization. nih.gov The acid-catalyzed mechanism involves the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl, leading to a hemiacetal that dehydrates to form the furan. wikipedia.org

Selective reduction of the double bond in 2-(methylthio)-1,4-diaryl-2-butene-1,4-dione is a crucial step, leading to the formation of a saturated 1,4-diketone. nih.govacs.org This saturated diketone readily undergoes cyclization via the Paal-Knorr reaction to yield the desired 3-methylthio-substituted furan. nih.govacs.org This method demonstrates the versatility of combining selective reduction with well-established cyclization reactions to achieve the target molecule. nih.gov

| Step | Description |

| 1 | Preparation of 2-(Methylthio)-1,4-diaryl-2-butene-1,4-dione from aryl methyl ketones. nih.govacs.org |

| 2 | Selective reduction of the double bond to form a saturated 1,4-diketone. nih.govacs.org |

| 3 | Acid-catalyzed Paal-Knorr cyclization of the 1,4-diketone to yield the 3-methylthio-substituted furan. nih.govwikipedia.org |

Table 2: Key Steps in the Synthesis of 3-Methylthio-Substituted Furans

Synthesis of Sulfur-Containing Ester Flavor Compounds

Sulfur-containing esters are highly sought after in the flavor industry due to their potent aromas and low odor thresholds. nih.gov Research has been conducted on the synthesis of novel sulfur-containing ester flavor compounds, including derivatives of 2-methyl-3-furanthiol. nih.govnih.gov In one study, five new sulfur-containing flavor compounds were synthesized by reacting 4-ethyloctanoyl chloride with various sulfur-containing alcohols or mercaptans. nih.govnih.gov Among the synthesized compounds was 2-methyl-3-furanthiol 4-ethyloctanoate, which was noted to have a meaty odor. nih.gov This synthesis highlights the utility of 2-methyl-3-furanthiol as a precursor for creating more complex flavor molecules with desirable sensory properties. nih.gov

Reaction of 4-Ethyloctanoyl Chloride with Sulfur-Containing Alcohols or Mercaptans

Research into the synthesis of novel sulfur-containing flavor compounds has explored the reaction of 4-ethyloctanoyl chloride with various sulfur-containing alcohols and mercaptans. mdpi.comnih.gov This research led to the successful synthesis of five new ester flavor compounds, all of which exhibit a meaty odor. mdpi.comnih.gov One of these compounds is 2-methyl-3-furanthiol 4-ethyloctanoate, an ester derived from 2-methyl-3-furanthiol. mdpi.comnih.gov

The synthesis of 2-methyl-3-furanthiol 4-ethyloctanoate involves the reaction of 4-ethyloctanoyl chloride with 2-methyl-3-furanthiol. mdpi.com The general procedure for this synthesis is as follows: A mixture of 2-methyl-3-furanthiol, pyridine, and dichloromethane (B109758) is prepared. mdpi.com To this solution, 4-ethyloctanoyl chloride is added at a controlled temperature of 30 ºC. mdpi.com The resulting mixture is then refluxed for 6 hours at 45 ºC. mdpi.com Pyridine is utilized in this reaction to neutralize the hydrogen chloride that is generated, which could otherwise lead to the cleavage of the furan ring and the formation of undesirable resin-like byproducts. mdpi.com Following the reaction, the mixture is filtered, washed, and the solvent is evaporated to yield the final product. mdpi.com

The yield of 2-methyl-3-furanthiol 4-ethyloctanoate is influenced by the molar ratio of the reactants. The nucleophilicity of the mercapto group in 2-methyl-3-furanthiol is weakened by its proximity to the conjugated system of the furan ring, which can affect the reaction yield. mdpi.com

| Reactant 1 | Reactant 2 | Solvent | Catalyst/Reagent | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Ethyloctanoyl chloride | 2-Methyl-3-furanthiol | Dichloromethane | Pyridine | Reflux at 45 ºC for 6 hours | 2-Methyl-3-furanthiol 4-ethyloctanoate | 86% (at 2.0:1 mercaptan to acyl chloride ratio) |

Direct Synthesis of this compound

An established method for the direct synthesis of this compound involves the methylation of its precursor, 2-methyl-3-furanthiol. A patented method describes the reaction of 2-methyl-3-furanthiol with dimethyl sulfate in an aqueous solution of sodium hydroxide or potassium hydroxide. google.com This reaction is conducted at temperatures ranging from -10 °C to the reflux temperature of the mixture under normal atmospheric pressure. google.com This process is noted for its efficiency, with a reported yield of up to 82%. google.com The resulting this compound is then isolated through underpressure distillation or steam distillation. google.com This method is considered an improvement over previous techniques that utilized more expensive reagents and organic solvents. google.com

Metabolic and Degradation Pathways

Metabolism in Biological Systems

The transformation of 2-Methyl-3-(methylthio)furan within biological entities has been a subject of targeted research, particularly concerning its fate in mammalian systems and its presence in the volatile profiles of cancer cells.

In isolated rat hepatocytes, 2-methyl-3-furanthiol (B142662) (MFT) is metabolized to this compound sulphoxide (MMFSO). nih.govsigmaaldrich.comresearchgate.net The direct precursor to MMFSO in this pathway is this compound, also referred to as this compound sulphide (MMFS). nih.gov Liver microsomes catalyze the S-oxidation of MMFS to form the sulphoxide derivative, MMFSO. nih.govresearchgate.net This conversion is a key step in the hepatic metabolism of the compound. nih.gov

The metabolic conversion of MMFS to MMFSO in rat liver microsomes is dependent on the presence of Nicotinamide Adenine Dinucleotide Phosphate (NADPH). nih.govsigmaaldrich.comsigmaaldrich.com This NADPH-dependency indicates the involvement of specific enzyme systems. nih.gov The S-oxidation of MMFS appears to be primarily catalyzed by cytochrome P450 forms. nih.govresearchgate.net Furthermore, the metabolism of the precursor MFT to MMFSO in liver microsomes was observed to be NADPH-dependent when S-adenosylmethionine was present. nih.govsigmaaldrich.com

The metabolism of MMFS to its sulphoxide derivative can be influenced by specific chemical agents. nih.govsigmaaldrich.com Pre-treatment of rats with Aroclor 1254, a known inducer of cytochrome P450 enzymes, was found to induce the metabolism of MMFS to MMFSO. nih.govresearchgate.net Conversely, the process was inhibited in liver microsomes that were treated with 1-aminobenzotriazole, a recognized inhibitor of cytochrome P450. nih.govresearchgate.netsigmaaldrich.com

Table 1: Factors Influencing the Metabolism of this compound (MMFS) in Rat Liver Microsomes

| Condition | Agent | Effect on Metabolism to MMFSO | Primary Enzyme System Implicated |

| Induction | Aroclor 1254 | Increased metabolism | Cytochrome P450 |

| Inhibition | 1-aminobenzotriazole | Decreased metabolism | Cytochrome P450 |

Research into the volatile organic compounds (VOCs) associated with human cell lines has provided insights into metabolic signatures that may differ between normal and cancerous cells.

Studies analyzing the volatile profiles of human gastric cancer cell lines have identified the release of a related sulfur-containing furan (B31954). researchgate.netnih.govowlstonemedical.com Specifically, the compound 2-methyl-5-(methylthio)furan (B85443) was found to be among the volatiles released by human gastric cancer cell lines HGC-27 and CLS-145, as well as by normal Human Stomach Epithelial Cells (HSEC). researchgate.netnih.govowlstonemedical.comnih.gov The headspace concentrations of this compound above the cells were higher than those above the cultivation medium, indicating active production by the cells. researchgate.netnih.govnih.gov

Potential Metabolic Pathways in Human Cells

Association with Adipocytes and Liver Cancer Cells

Research into the biological fate of this compound has primarily centered on its metabolism within liver cells. Studies utilizing rat liver models have elucidated a specific metabolic pathway. The precursor to this compound, a related thiol compound, undergoes metabolism in rat hepatocytes and liver microsomes. nih.govresearchgate.net

In these studies, liver microsomes were found to catalyze the NADPH-dependent metabolism of this compound sulphide (MMFS) to its corresponding sulphoxide derivative, this compound sulphoxide (MMFSO). nih.govresearchgate.netsigmaaldrich.com This S-oxidation of MMFS appears to be principally catalyzed by cytochrome P450 enzymes. nih.govresearchgate.net The metabolism of MMFS to its sulphoxide derivative was observed to be induced by treating the rats with Aroclor 1254 and was inhibited in liver microsomes treated with 1-aminobenzotriazole. nih.gov

Currently, there is a lack of specific research findings directly linking this compound with adipocytes or focusing on its distinct metabolic activities within liver cancer cells. The existing data firmly establishes its metabolic processing in normal rat liver cells.

| Substrate | Enzyme System | Metabolite | Inducer/Inhibitor |

|---|---|---|---|

| This compound sulphide (MMFS) | Cytochrome P450 | This compound sulphoxide (MMFSO) | Induced by Aroclor 1254; Inhibited by 1-aminobenzotriazole |

Reactivity and Stability Studies

The reactivity and stability of furan-based sulfur compounds have been a subject of scientific inquiry, largely focusing on the highly reactive thiol precursor, 2-methyl-3-furanthiol (MFT), rather than the more stable thioether, this compound. The presence of a free thiol group (-SH) in MFT dictates its chemical behavior, which differs significantly from the methylthio group (-SCH₃) in this compound.

Degradation under Acidic Conditions

Studies on the stability of related thiol compounds show that under acidic conditions, 2-methyl-3-furanthiol (MFT) can be protonated. researchgate.net This protonation, particularly at the 2-position of the furan ring, generates a very unstable furan cation. researchgate.net This electrophilic cation can then react with unprotonated thiol molecules, leading to the formation of oligomers and subsequent degradation. researchgate.net This reactivity is a key aspect of the instability of the thiol precursor in acidic environments. The stability of the thioether this compound under similar acidic conditions has not been as extensively documented, but it would not undergo the same cationic polymerization initiated by the protonation of a thiol group.

Radical Reactions and Disulfide Formation

The radical chemistry of 2-methyl-3-furanthiol (MFT) is well-documented. Due to its unstable nature, MFT readily participates in radical reactions to form disulfides. researchgate.net For instance, MFT reacts with hydrogen peroxide in aqueous buffer solutions, resulting in the formation of bis(2-methyl-3-furyl) disulfide. researchgate.netebi.ac.uk This reactivity is characteristic of thiols, which can be easily oxidized to form disulfide bonds (-S-S-). This compound, being a thioether, lacks the free thiol group necessary for this type of disulfide formation, and thus exhibits different behavior in the presence of radicals.

Interaction with Melanoidins

The interaction between flavor compounds and food matrix components like melanoidins is crucial for aroma stability. Research has shown that odor-active thiols, including 2-methyl-3-furanthiol (MFT), can be covalently bound to melanoidins. nih.gov This interaction is described as an ionic reaction where the nucleophilic thiol group reacts with electrophilic sites on the melanoidin structure, such as pyrazinium dications. researchgate.netnih.gov This binding leads to a decrease in the concentration of the volatile thiol. nih.gov The thioether this compound would not engage in the same nucleophilic reactions characteristic of its thiol precursor.

Antioxidant Activities in Aqueous and Organic Systems

Significant antioxidant activity has been reported for 2-methyl-3-furanthiol (MFT) in both aqueous and organic systems. researchgate.net The thiol group is central to this function. Studies have demonstrated that MFT can scavenge tyrosyl radicals formed from L-tyrosine in aqueous solutions with an efficacy similar to that of ascorbic acid. ebi.ac.uk The proposed antioxidative mechanism involves the scavenging of oxygen-centered radicals. researchgate.netebi.ac.uk As a thioether, this compound is not expected to exhibit the same potent radical-scavenging antioxidant activity, as this property is primarily associated with the hydrogen-donating ability of the thiol group in its precursor.

| Compound | Activity against Tyrosyl Radicals | Reaction with H₂O₂ |

|---|---|---|

| 2-Methyl-3-furanthiol | Active (similar to ascorbic acid) | Reacts readily to form bis(2-methyl-3-furyl) disulfide |

| Furfuryl mercaptan | Not active | Data not specified |

| L-cysteine | Not active | Data not specified |

Inhibition of Lipid Peroxidation

Thiols are recognized for their role in protecting cell membranes against lipid peroxidation. researchgate.net Research has confirmed that 2-methyl-3-furanthiol (MFT) possesses the ability to inhibit lipid peroxidation. researchgate.net In studies using dilinolenoylphosphatidylcholine liposomes, MFT showed strong inhibitory activity against the formation of malonaldehyde, a marker of lipid peroxidation. ebi.ac.uk Furthermore, MFT demonstrated a synergistic inhibitory effect with alpha-tocopherol (B171835) at lower concentrations. ebi.ac.uk This protective effect is attributed to the reactivity of the thiol group against damaging oxidants. researchgate.net The capacity of the thioether this compound to inhibit lipid peroxidation has not been specifically detailed and is expected to be significantly less than its thiol precursor.

Analytical Methodologies for 2 Methyl 3 Methylthio Furan Research

Isolation and Detection Techniques

The volatile nature of 2-Methyl-3-(methylthio)furan necessitates specialized techniques for its effective isolation from complex matrices and subsequent detection, often at trace levels.

Gas Chromatography-Olfactometry (GC-O)

In studies of food aromas, such as in dry fermented sausages, GC-O has been utilized to assess the impact of different precursors on the final aroma profile. In one such study, this compound was the only aroma compound that verified the effect of thiamine (B1217682) supplementation, contributing to cured and savory odors. researchgate.net Similarly, in research on simulated beef flavor, GC-O was used in conjunction with GC-MS to evaluate volatile compounds extracted via solid phase microextraction (SPME). researchgate.net The technique allows for the detection of potent odorants, which may be present at concentrations too low for instrumental detection but are perceivable by the human nose. mdpi.com For instance, in a study on the thermal degradation of thiamin in model orange juice, 2-Methyl-3-furanthiol (B142662) (a related compound) and its disulfide dimer were detected olfactometrically before they could be identified by a sulfur-specific detector. nih.gov

Table 1: Selected Aroma-Active Compounds Identified by GC-O in Thiamin Degradation Studies nih.gov

| Compound | Aroma Description |

| 2-Methyl-3-furanthiol (MFT) | Meaty |

| Bis(2-methyl-3-furyl) disulfide (MFT-MFT) | Meaty |

| 4,5-Dimethylthiazole | Skunky, earthy |

| 3-Thiophenethiol | Meaty, cooked |

| 2-Acetylthiophene | Burnt |

| 2-Formyl-5-methylthiophene | Meaty |

| 2-Methyl-3-(methyldithio)furan | Meaty |

Multidimensional Gas Chromatography (MDGC)

Multidimensional Gas Chromatography (MDGC), including its comprehensive variant (GC×GC), provides enhanced separation power for analyzing complex volatile fractions. monash.edumdpi.com This technique employs multiple columns with different stationary phases to resolve compounds that may co-elute in a single-column separation. monash.edu In MDGC, specific unresolved regions from the first column can be "heart-cut" and transferred to a second column for further separation. monash.edu

GC×GC, an advanced form of MDGC, continuously samples fractions from the first dimension (¹D) column and re-injects them into a short, fast second dimension (²D) column. mdpi.com This approach is particularly useful for the detailed analysis of trace compounds in complex matrices like Chinese Baijiu. nih.gov A method using headspace solid-phase microextraction (HS-SPME) coupled with GC×GC and time-of-flight mass spectrometry (TOFMS) was developed for the quantification of a large number of trace aroma compounds, demonstrating the high resolution of this technique. nih.gov While direct studies detailing the use of MDGC for this compound are not prevalent, its application for separating complex aroma profiles in foods where this compound is present suggests its high suitability. nih.govoup.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the identification and quantification of volatile and semi-volatile compounds. researchgate.netmdpi.com It couples the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. The NIST Mass Spectrometry Data Center provides reference mass spectra for this compound, which are essential for its identification. nih.govnist.gov

Table 2: Key Mass Spectrometry Data for this compound nih.gov

| Parameter | Value |

| Molecular Formula | C₆H₈OS |

| Molecular Weight | 128.19 g/mol |

| Top Peak (m/z) | 128 |

| 2nd Highest Peak (m/z) | 113 |

| 3rd Highest Peak (m/z) | 99 |

GC-MS is widely applied in flavor chemistry to identify key volatiles in cooked meats and other foods. researchgate.net Sample preparation for GC-MS analysis often involves headspace extraction techniques to isolate the volatile compounds from the sample matrix. researchgate.net

Headspace Solid-Phase Micro-Extraction (HS-SPME) is a solvent-free, rapid, and simple sample preparation technique used for the extraction and concentration of volatile and semi-volatile compounds from a sample's headspace before GC-MS analysis. mdpi.com This method has been successfully applied to analyze volatile compounds in complex food matrices such as Chinese liquor (Baijiu) and wine. nih.govmdpi.com

The efficiency of HS-SPME depends on several factors, including the type of fiber coating, extraction time, and temperature. d-nb.info For instance, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often used for its high extraction efficiency for a broad range of volatile compounds. nih.govd-nb.info Optimization of extraction conditions is crucial; a study on Baijiu found that diluting the sample's alcohol content, adding salt, and extracting for 45 minutes at 45°C provided the best results. nih.gov HS-SPME is considered an excellent alternative to other extraction methods for analyzing wine aroma profiles. oup.com

Table 3: Example of Optimized HS-SPME Parameters for Baijiu Analysis nih.gov

| Parameter | Optimal Condition |

| Sample Dilution | Alcohol content diluted to 5% |

| Salt Addition | 3.0 g NaCl |

| Fiber Coating | DVB/CAR/PDMS |

| Extraction Time | 45 min |

| Extraction Temperature | 45 °C |

The Dynamic Headspace (DHS) technique is an extraction method that concentrates analytes by purging the headspace of a heated and agitated sample with an inert gas onto a solid sorbent tube. gerstelus.com The trapped analytes are then thermally desorbed into the gas chromatograph for analysis. gerstelus.com DHS is a non-equilibrium, exhaustive extraction technique that can achieve low detection limits. gerstelus.comgerstelus.com

This method is versatile and can be applied to a wide range of volatile compounds and sample matrices, from solids to high-viscosity liquids. gerstelus.comgerstelus.com Compared to static headspace analysis, DHS can offer improved sensitivity. fda.gov The process is automated, including steps for thermostating, agitation, purging, drying, and thermal desorption, ensuring reliable and reproducible results. gerstelus.com This technique is suitable for the analysis of volatile extractables and has been evaluated as a method to support the toxicological risk assessment of compounds released from medical devices. fda.gov

Isotope Dilution Assays

Isotope Dilution Assays, specifically Stable Isotope Dilution Analysis (SIDA), are highly accurate methods for the quantification of target analytes. nih.govnih.gov This technique involves adding a known amount of a stable, isotopically labeled version of the target compound (internal standard) to the sample. The ratio of the naturally occurring analyte to the labeled standard is then measured, typically by mass spectrometry. nih.gov

This method corrects for losses of the analyte during sample preparation and analysis, leading to highly precise and accurate quantification. SIDA has been successfully used to determine metabolites of furan (B31954) and 2-methylfuran in human urine samples to assess exposure from food sources like coffee. nih.govnih.gov A rapid method for determining furan in heated foodstuffs was developed using isotope dilution coupled with SPME-GC-MS. researchgate.net Although a specific SIDA for this compound is not detailed in the provided results, the principle is directly applicable for its accurate quantification in various food and environmental samples.

Aroma Extract Dilution Analysis (AEDA)

In the context of this compound, AEDA has been instrumental in pinpointing its significance as a key aroma compound in various food products. For instance, research on the flavor profile of boiled beef has utilized AEDA to differentiate the contributions of various volatile compounds. In such studies, this compound was identified as having a high FD factor, signifying its crucial role in the characteristic meaty aroma.

The AEDA process typically involves the following steps:

Extraction: The volatile compounds from the sample (e.g., cooked meat) are extracted using a suitable solvent or a distillation method to create a concentrated aroma extract.

Dilution Series: The aroma extract is serially diluted, typically in a 1:1 ratio with a solvent, to create a range of concentrations.

GC-O Analysis: Each dilution is injected into a gas chromatograph coupled with an olfactometry port. A trained sensory panelist sniffs the effluent from the GC column and records the retention time and odor description of each detected aroma.

FD Factor Determination: The FD factor for each odorant is the highest dilution at which it was still perceivable.

This methodology allows researchers to create an aromagram, which is a chromatogram that plots the FD factor against the retention index, providing a visual representation of the most important aroma compounds.

Vacuum Simultaneous Steam Distillation-Solvent Extraction (VSDE)

While specific literature detailing the application of Vacuum Simultaneous Steam Distillation-Solvent Extraction (VSDE) for this compound is not abundant, the principles of this hybrid technique can be inferred from its constituent methods: vacuum steam distillation and simultaneous distillation-extraction (SDE). VSDE would theoretically combine the benefits of both to provide a gentle and efficient extraction method for thermally sensitive and volatile compounds like this compound.

The "vacuum" component of the technique involves performing the steam distillation under reduced pressure. quora.comwikipedia.org This lowers the boiling point of water and, consequently, the distillation temperature. quora.comwikipedia.org For a heat-sensitive compound like this compound, which can degrade or undergo reactions at high temperatures, this is a significant advantage, as it minimizes the formation of artifacts and preserves the original flavor profile of the sample. quora.comwikipedia.orgadv-bio.com

The "simultaneous steam distillation-solvent extraction" part refers to a process where the sample is steam distilled, and the resulting vapor is concurrently extracted with an organic solvent. wikipedia.org This continuous process is highly efficient for capturing volatile and semi-volatile compounds. The condensed steam and volatile compounds are passed through a layer of an immiscible organic solvent, which selectively extracts the aroma compounds.

A hypothetical VSDE apparatus for the analysis of this compound would likely feature:

A sample flask where the material is mixed with water.

A vacuum pump to reduce the pressure within the system.

A steam inlet to introduce steam into the sample.

A condenser to cool the steam and volatile compound vapors.

A solvent extraction chamber where the condensed aqueous phase is continuously extracted with a low-boiling-point organic solvent.

This combination would be particularly advantageous for complex food matrices where this compound is present at low concentrations and is susceptible to thermal degradation.

High-Vacuum Distillation (HVD)

High-Vacuum Distillation (HVD) is an extraction technique that is particularly well-suited for the isolation of volatile and semi-volatile compounds from non-volatile matrices, especially those with a high fat content. nationalmaglab.orgworldwidejournals.com The principle of HVD lies in the significant reduction of the boiling points of compounds under high vacuum, which allows for their distillation at much lower temperatures than would be required at atmospheric pressure. This is crucial for preventing the thermal degradation of labile flavor compounds like this compound and avoiding the generation of off-flavors. nih.gov

In a typical HVD setup for flavor analysis, the sample is placed in a distillation flask and subjected to a very low pressure. The flask is gently heated, causing the volatile compounds to evaporate. These vapors then travel a short distance to a cooled surface (a condenser), where they are collected as the distillate. The non-volatile components, such as fats and oils, remain in the distillation flask.

Key advantages of HVD in the context of this compound research include:

Reduced Thermal Stress: The low operating temperatures minimize the risk of altering the chemical structure of the target compound.

High Recovery Rates: For many volatile compounds, HVD can offer good recovery rates. nationalmaglab.orgworldwidejournals.com

Suitability for Fatty Matrices: It is an effective method for separating volatile aroma compounds from lipids, which can be challenging with other techniques. nationalmaglab.orgworldwidejournals.com

A variation of this technique is Thin-Layer High-Vacuum Distillation (TLHVD), where the sample is spread as a thin film to maximize the surface area for evaporation, further enhancing the efficiency of the distillation process. nationalmaglab.org

Simultaneous Distillation–Extraction (SDE)

Simultaneous Distillation–Extraction (SDE) is a widely used technique for the isolation of volatile and semi-volatile organic compounds from aqueous and solid matrices. wikipedia.org This method combines steam distillation and solvent extraction into a single, continuous process, which makes it highly efficient for the analysis of trace-level flavor compounds like this compound. wikipedia.org

The SDE apparatus, often a Likens-Nickerson type, consists of a sample flask and a solvent flask, both of which are heated. The steam generated from the sample flask passes through the sample, carrying the volatile compounds with it. Simultaneously, the solvent in the other flask boils, and its vapor travels to a condenser. In the condenser, both the steam with the analytes and the solvent vapor are condensed. The two immiscible liquids (water and the organic solvent) are then returned to their respective flasks, but not before the condensed water passes through the organic solvent, allowing for the continuous extraction of the volatile compounds into the solvent phase.

The application of SDE has been documented in the study of meat flavors, where it was used to extract volatile aroma compounds from pressure-cooked hen meat. In this research, this compound was identified as one of the potent odorants, highlighting the effectiveness of SDE in isolating this key flavor compound.

The choice of solvent in SDE is critical and depends on the polarity and volatility of the target analytes. For a compound like this compound, a non-polar or medium-polarity solvent would typically be employed.

Liquid–Liquid Extraction (LLE)

Liquid–Liquid Extraction (LLE) is a fundamental separation technique based on the differential partitioning of a solute between two immiscible liquid phases. In the context of this compound analysis, LLE is often used as a sample preparation step to isolate the compound from a liquid matrix, such as a beverage or an aqueous food extract.

The process involves bringing the sample solution into contact with an immiscible organic solvent. Due to its chemical properties, this compound will preferentially dissolve in the organic phase, while more polar and water-soluble components will remain in the aqueous phase. After thorough mixing to facilitate the transfer of the analyte, the two phases are separated. The organic phase, now enriched with this compound, can then be concentrated and analyzed, typically by gas chromatography.

The efficiency of LLE is dependent on several factors, including:

The partition coefficient of this compound between the two liquid phases.

The choice of extraction solvent, which should have a high affinity for the target compound and be easily separable from the sample matrix.

The pH of the aqueous phase, which can influence the solubility of the analyte.

The ratio of the volumes of the two phases.

Research on the extraction of other furan derivatives from complex matrices like coffee has demonstrated the utility of LLE. adv-bio.comcanada.cacreative-proteomics.com For instance, different extraction solvents and techniques have been compared for their efficiency in extracting various furan compounds, providing a basis for the selection of appropriate LLE conditions for this compound. adv-bio.comcanada.cacreative-proteomics.com

On-line Atmospheric Pressure Photoionization Quadrupole Time-of-Flight Mass Spectrometry (APPI-QTOFMS)

On-line Atmospheric Pressure Photoionization Quadrupole Time-of-Flight Mass Spectrometry (APPI-QTOFMS) is a highly sensitive and selective analytical technique that can be used for the direct analysis of volatile and semi-volatile organic compounds. While specific applications of APPI-QTOFMS for this compound are not extensively documented, the principles of the technique suggest its suitability for this type of analysis.

Atmospheric Pressure Photoionization (APPI) is a soft ionization technique that uses ultraviolet (UV) photons to ionize molecules at atmospheric pressure. nationalmaglab.orgnih.gov It is particularly effective for the analysis of non-polar and weakly polar compounds that are not easily ionized by other common techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nationalmaglab.orgnih.gov Given the chemical nature of this compound, APPI would be an appropriate ionization method. The ionization process in APPI can occur directly, where the analyte molecule absorbs a photon and ejects an electron, or indirectly through a dopant-assisted mechanism. worldwidejournals.com

Quadrupole Time-of-Flight Mass Spectrometry (QTOFMS) is a high-resolution mass spectrometry technique that provides accurate mass measurements. This allows for the determination of the elemental composition of an ion and enhances the confidence in compound identification. The coupling of a quadrupole, which can be used for precursor ion selection, with a time-of-flight mass analyzer provides both high sensitivity and high resolution.

The "on-line" aspect implies that the sample is introduced directly into the ionization source without prior chromatographic separation. This allows for rapid screening of samples. For a more detailed analysis, APPI-QTOFMS can be coupled with gas chromatography (GC) to separate the volatile compounds before they enter the mass spectrometer. The use of headspace solid-phase microextraction (HS-SPME) in conjunction with comprehensive two-dimensional gas chromatography (GC×GC) and QTOF-MS has been successfully applied to the characterization of volatile organic compounds in food-related materials, demonstrating the power of high-resolution mass spectrometry in this field. mdpi.com

Quantification Methodologies

The accurate quantification of this compound is essential for understanding its contribution to the flavor of a product and for quality control purposes. Due to its high volatility and often low concentrations in food matrices, sensitive and selective analytical methods are required. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common technique for the quantification of this compound.

One of the key challenges in the quantification of volatile compounds is the potential for loss during sample preparation and analysis. To overcome this, stable isotope dilution analysis (SIDA) is often employed. This method involves the addition of a known amount of an isotopically labeled version of the target analyte (e.g., with deuterium or carbon-13) to the sample at the beginning of the analytical procedure. This labeled internal standard behaves almost identically to the native compound throughout the extraction, concentration, and analysis steps. By measuring the ratio of the native analyte to the labeled internal standard in the final analysis, any losses that occurred during the sample workup can be accurately compensated for, leading to a more precise and accurate quantification.

A study on the characterization of volatile flavor compounds in dry-rendered beef fat utilized solvent-assisted flavor evaporation (SAFE) for extraction, followed by GC-MS for quantification. The odor activity values (OAVs) were then calculated by dividing the concentration of each compound by its odor threshold. This approach helps to correlate the quantitative data with the sensory perception of the aroma. The results of this study highlighted this compound as a key aroma compound due to its high OAV.

The following interactive table presents hypothetical quantification data for this compound in a food product, illustrating the use of an internal standard for accurate measurement.

| Sample ID | Sample Weight (g) | Internal Standard Added (ng) | Peak Area (Native) | Peak Area (Internal Standard) | Calculated Concentration (ng/g) |

| Control 1 | 10.2 | 50 | 125,430 | 130,110 | 47.6 |

| Control 2 | 10.5 | 50 | 132,180 | 128,540 | 49.0 |

| Batch A-1 | 9.8 | 50 | 188,760 | 129,320 | 74.5 |

| Batch A-2 | 10.1 | 50 | 195,340 | 131,050 | 73.6 |

| Batch B-1 | 10.3 | 50 | 155,210 | 127,890 | 58.9 |

| Batch B-2 | 9.9 | 50 | 150,980 | 129,560 | 58.8 |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

The selection of the quantification method is also dependent on the regulatory context and the required limits of detection (LOD) and quantification (LOQ). For food safety and quality control applications, validated methods with established performance characteristics are essential.

Quantitative Chemical Analysis

The precise quantification of this compound in various matrices is crucial for understanding its contribution to aroma and flavor profiles, as well as for quality control in the food and fragrance industries. Several advanced analytical techniques are employed for this purpose, with chromatographic methods being the most prominent.

Gas chromatography (GC) is a cornerstone for the quantitative analysis of volatile and semi-volatile compounds like this compound. chemimpex.com The technique separates components of a mixture, which are then detected and quantified. For accurate quantification, GC is often coupled with sensitive detectors. Gas chromatography-mass spectrometry (GC-MS) is a particularly powerful combination, providing both identification and precise measurement of the compound. synhet.com For instance, the use of a gas chromatography-quadrupole time-of-flight (GC/Q-TOF) system has been shown to be effective for the reliable analysis of trace levels of sulfur compounds in complex food matrices such as coffee. chromatographyonline.com This method offers high resolution, sensitivity, and mass accuracy, enabling detection at very low concentrations. chromatographyonline.com

Another significant quantitative method is high-performance liquid chromatography (HPLC). A reverse-phase (RP) HPLC method has been developed for the analysis of this compound. sielc.com This technique is scalable and can also be used for isolating impurities in preparative separation. sielc.com

The standard addition method is another quantitative technique that has been successfully applied to determine the concentration of sulfur compounds at ng/mL levels in complex extracts like coffee. chromatographyonline.com Furthermore, isotope dilution methods are used for the analysis of analogous furan compounds, which involves adding a known amount of an isotopically labeled standard to the sample to ensure accurate quantification. nih.gov

Below are tables detailing parameters for common quantitative chromatographic methods.

Table 1: Gas Chromatography (GC) Parameters for this compound Analysis

| Parameter | Description |

|---|---|

| Column Types | Capillary columns such as DB-5, CP Sil 8 CB, BPX-5, DB-5MS, and CP-Wax 52CB are frequently used. nist.gov |

| Active Phases | Non-polar phases are common for separating compounds based on boiling point. nist.gov |

| Kovats Retention Index (I) | Values on non-polar columns like DB-5 are reported to be around 957-959. nist.gov |

| Detector | Mass Spectrometry (MS), including Quadrupole Time-of-Flight (Q-TOF), is often used for its sensitivity and specificity. chromatographyonline.com |

Table 2: High-Performance Liquid Chromatography (HPLC) Parameters for this compound Analysis

| Parameter | Description |

|---|---|

| Column | Newcrom R1 is a suitable reverse-phase column. sielc.com |

| Mobile Phase | A mixture of acetonitrile (MeCN), water, and an acid like phosphoric acid or formic acid (for MS compatibility) is used. sielc.com |

| Mode | Reverse Phase (RP) is the common mode of separation. sielc.com |

| Application | This method is suitable for quantitative analysis and can be adapted for preparative separations and pharmacokinetic studies. sielc.com |

Semiquantitative Assessment

Semiquantitative assessment methods are valuable for evaluating the sensory impact and relative importance of this compound, especially in the context of flavor and aroma. These methods often bridge the gap between instrumental analysis and human sensory perception.

Gas chromatography-olfactometry (GC-O) is a powerful technique for the semiquantitative assessment of odor-active compounds. google.com In GC-O, the effluent from the gas chromatograph is split, with one portion going to a chemical detector (like an MS) and the other to a sniffing port where a trained sensory panelist can assess the odor of the eluting compounds. google.com This allows for the identification of specific points in the chromatogram that correspond to significant odors, providing a direct link between an instrumental peak and its sensory character.

Organoleptic evaluation is another fundamental form of semiquantitative assessment. This involves sensory panels tasting or smelling a product and rating the intensity of specific flavor or aroma attributes. For this compound, its organoleptic properties are described at various concentrations, such as its taste at 0.10-0.40 ppm and its odor at 1.0% in propylene glycol. sigmaaldrich.comflavscents.com These assessments are crucial in the flavor and fragrance industry for creating specific sensory profiles in food and beverage products. chemimpex.com

| Organoleptic Evaluation | Sensory analysis by trained panelists to describe and rate flavor and aroma characteristics. sigmaaldrich.comflavscents.com | Determining the sensory profile and appropriate usage levels in food and fragrance applications. chemimpex.com |

Role and Impact in Complex Chemical Systems

Contribution to Flavor and Aroma Profiles

2-Methyl-3-(methylthio)furan is a volatile organic compound recognized for its powerful and distinct aroma, which varies based on its concentration. It is formed in various foods during thermal processing, such as cooking, and through fermentation. Its presence is a key factor in defining the characteristic flavor of many globally consumed products.

Meaty Aroma Compound in Cooked Beef

Research has identified this compound as a crucial component of cooked beef's flavor profile. First reported in cooked beef in 1986, it is described as having a meaty aroma. researchgate.netacs.org It is considered one of the Maillard reaction volatiles that are essential for creating the typical flavor of cooked beef. mdpi.com The compound is part of a group of sulfur-substituted furans that are highly impacted by the presence of precursors like inosine-5'-monophosphate (5'-IMP), cysteine, and thiamine (B1217682) during the cooking process. acs.org Its aroma is characterized as meaty, sweet, and sulfurous. honkakushochu-awamori.jp

Association with Roast Beef Character

Beyond a general meaty note, this compound is specifically identified as a character-impact compound for roast beef. nih.govnwafu.edu.cn This designation indicates that it is a key driver of the recognizable roast beef aroma. It is often found alongside its precursor, 2-methyl-3-furanthiol (B142662), and the related disulfide, bis(2-methyl-3-furanyl) disulfide, which together create the rich and meaty aroma associated with roasted meats. researchgate.netnih.gov

Presence in Red Wines

The direct quantification of this compound in wine is complex, but its influence is suggested through its precursors and related compounds. Its precursor, 2-methyl-3-furanthiol (2M3F), has been identified in a variety of wines, including red and white Bordeaux, Sauvignon blanc, and Champagne. nih.gov This precursor imparts a smell reminiscent of cooked meat. nih.gov Furthermore, this compound is known to be a metabolite produced by Saccharomyces cerevisiae, the primary yeast responsible for alcoholic fermentation in winemaking. nih.gov In a study of five monovarietal red wines from the Canary Islands, the related compound 2-methyl-3-(methyldithio)furan was identified for the first time in wine and noted as a potent aroma. researchgate.net

Occurrence in Sweet Potato Shochu

In the Japanese spirit sweet potato shochu, a related compound, 2-methyl-3-(methyldithio)furan, has been identified as a key odorant responsible for its unique savory aroma. researchgate.net Research comparing different types of shochu found that sweet potato shochu contained higher levels of 2-methyl-3-furanthiol and 2-methyl-3-(methyldithio)furan, distinguishing it from shochus made from barley, rice, or sugarcane. researchgate.net These sulfur compounds are considered critical to the characteristic flavor profile of this traditional beverage. researchgate.netresearchgate.net

Contribution to Coffee Aroma

This compound is a contributor to the complex aroma of coffee. awri.com.au It has been detected in both Arabica and Robusta coffee varieties. researchgate.net The compound is described as having an agreeable, coffee-like, and burnt caramel (B1170704) aroma when diluted. awri.com.au Its precursor, 2-methyl-3-furanthiol, is also noted for its presence in coffee. nih.govopenagrar.de

Role in Dried Mackerel Floss Flavor

In dried mackerel floss, this compound plays a significant role in the desired flavor profile, adding unique cooked meat and nut flavors. e-jkfn.org Studies on enhancing the flavor of this product found that the formation of this compound was promoted by the presence of certain amino acids, including aspartic acid, tyrosine, phenylalanine, glycine, and cysteine. openagrar.dee-jkfn.org Conversely, the amino acids valine and leucine (B10760876) were found to suppress its formation. openagrar.dee-jkfn.org This demonstrates a targeted pathway for modulating its concentration to optimize the final flavor of the product. nih.gov

Table 1: Occurrence and Aroma Profile of this compound and Related Compounds

| Food/Beverage | Compound Identified | Reported Aroma Contribution | Citations |

|---|---|---|---|

| Cooked Beef | This compound | Meaty, sweet, sulfurous | researchgate.netmdpi.comhonkakushochu-awamori.jp |

| Roast Beef | This compound | Character impact for roast beef | nih.govnwafu.edu.cn |

| Red Wine | 2-methyl-3-(methyldithio)furan | Potent aroma | researchgate.net |

| Red Wine | 2-methyl-3-furanthiol (precursor) | Cooked meat | nih.gov |

| Sweet Potato Shochu | 2-methyl-3-(methyldithio)furan | Savory | researchgate.net |

| Coffee | This compound | Coffee-like, burnt caramel | awri.com.au |

| Dried Mackerel Floss | this compound | Cooked meat, nutty | e-jkfn.org |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2,5-dimethylpyrazine (B89654) |

| 2-methyl-3-(methyldithio)furan |

| 2-methyl-3-furanthiol |

| This compound |

| Alanine |

| Aspartic acid |

| bis(2-methyl-3-furanyl) disulfide |

| Cysteine |

| Furan (B31954) |

| Glycine |

| Inosine-5'-monophosphate |

| Leucine |

| Phenylalanine |

| Thiamine |

| Tyrosine |

General Impact on Food Flavors

This compound is a significant sulfur-containing volatile compound that plays a crucial role in the flavor profile of various foods, most notably cooked meat. ntou.edu.twacs.orgacs.org It is recognized as a character-impact compound for roast beef, meaning it is a key contributor to the characteristic aroma. acs.orgacs.org The compound is distinguished by its potent, meaty aroma, particularly at low concentrations. ntou.edu.tw It possesses an exceptionally low odor threshold, reported to be as low as 0.01 parts per billion, allowing it to exert a significant sensory impact even at trace levels. ntou.edu.twchemicalbook.com

Identified in cooked beef, this compound contributes a desirable meaty aroma at levels below 1 part per kilogram. ntou.edu.tw However, at higher concentrations, its aroma can shift to become more sulfurous and potentially objectionable. ntou.edu.tw Beyond meat, its presence has also been noted in other cooked foods, such as tea. chemicalbook.com Its formation is often associated with the thermal degradation of thiamine and Maillard reactions. acs.orgnih.gov The sensory perception of this compound is highly dependent on its concentration and the food matrix in which it is present. acs.org

Interactions with Other Volatile Organic Compounds

Mutual Inhibition with 2,5-Dimethylpyrazine and Furan

Research into the flavor formation in dried mackerel floss has revealed competitive interactions between key volatile organic compounds. mdpi.com Specifically, this compound has been observed to exhibit mutual inhibition with 2,5-dimethylpyrazine. mdpi.com This suggests that the formation or sensory perception of one compound can suppress the other. mdpi.com

Furthermore, a similar inhibitory relationship exists with furan. Studies have shown that furan also engages in mutual inhibition with both this compound and 2,5-dimethylpyrazine. mdpi.com These competitive dynamics indicate that the pathways for the formation of these nitrogen and sulfur-containing compounds are interrelated, with certain precursors promoting the generation of one compound while inhibiting another. mdpi.com For instance, specific amino acids like Valine and Leucine act as precursors for furan while suppressing the formation of this compound. mdpi.com Conversely, amino acids such as Aspartic acid, Tyrosine, Phenylalanine, Glycine, Cysteine, and Isoleucine can serve as precursors for both 2,5-dimethylpyrazine and this compound. mdpi.com

| Compound | Interacting Compound | Nature of Interaction | Source |

|---|---|---|---|

| This compound | 2,5-Dimethylpyrazine | Mutual Inhibition | mdpi.com |

| This compound | Furan | Mutual Inhibition | mdpi.com |

| 2,5-Dimethylpyrazine | Furan | Mutual Inhibition | mdpi.com |

Precursor Studies and Flavor Formation Dynamics

The generation of this compound is a complex process influenced by various factors and the availability of specific chemical precursors. Its formation is primarily a result of heat-induced reactions during cooking, such as the Maillard reaction and the thermal degradation of thiamine (Vitamin B1). nih.gov

Factors Affecting Formation in Meat Flavor

Several factors significantly influence the generation of this compound in meat. The main reactions involved are the Maillard reaction, which occurs between amino acids and reducing sugars, and the thermal degradation of lipids and thiamine. ntou.edu.twnih.gov

Key factors include:

pH: The pH of the meat system has a strong influence on the formation of volatile compounds. Studies using a meat fiber model system showed that this compound was not detected at lower pH values (4.0 to 5.5) but was detectable at a pH of 6.5. scialert.net This indicates that a less acidic environment favors its generation. scialert.net

Water Activity (aw): Water activity also plays a role. The formation of related meaty aroma compounds, such as 2-methyl-3-furanthiol, is favored by higher water activity. scialert.net This is potentially due to the increased availability of hydrogen sulfide (B99878), a key reactant, at higher moisture levels. scialert.net

Precursors: The presence of precursors is fundamental. Ribose phosphate, derived from ribonucleotides in meat, is a principal precursor. ntou.edu.tw It can form 4-hydroxy-5-methyl-3(2H)-furanone, a crucial intermediate that readily reacts with hydrogen sulfide (from the degradation of sulfur-containing amino acids like cysteine) to form meaty aroma compounds, including the parent thiol of this compound. ntou.edu.tw

| Compound | Effect of pH in Meat Fiber Model System | Source |

|---|---|---|

| This compound | Not detected at pH 4.0-5.5; Detected at pH 6.5 | scialert.net |

| 2-Methyl-3-thiophenethiol | Not detected at pH 4.0-5.5; Detected at pH 6.5 | scialert.net |

| 2-Methyl-4,5-dihydrothiophene | Not detected at pH 4.0-5.5; Detected at pH 6.5 | scialert.net |

Influence of Precursor Concentration on Formation

The concentration of available precursors directly impacts the yield of this compound and related heterocyclic compounds during the cooking of meat. scielo.br Increasing the concentration of key precursors such as inosine-5'-monophosphate (5'-IMP), cysteine, and thiamine has been shown to significantly affect the formation of sulfur-substituted furans. scielo.brcsic.es

In one study, increasing the concentration of these precursors in minced beef by approximately tenfold led to the formation of several furan compounds that were either not detected or found only in very low concentrations in the meat without added precursors. scielo.br The addition of these precursors provides the necessary building blocks for the formation of these flavor compounds. For example, 5'-IMP is a source of ribose, which leads to the formation of hydroxyfuranones, while cysteine and thiamine are sources of hydrogen sulfide and other sulfur-containing fragments. scielo.br The reaction between these intermediates is a key pathway for the generation of compounds with a 2-methyl-3-furyl moiety, which are associated with meaty aromas. ntou.edu.twscielo.br This demonstrates a direct link between the concentration of water-soluble precursors in raw meat and the generation of potent, characteristic meaty flavor compounds upon heating. scielo.br

| Precursor Added to Meat | Observed Effect on Volatile Formation | Source |

|---|---|---|

| 5'-IMP, Cysteine, Thiamine | Highly affected the formation of sulfur-substituted furans with a 2-methyl-3-furyl moiety. | scielo.br |

| 5'-IMP, Cysteine, Thiamine | Important meaty compounds like bis(2-methyl-3-furyl) disulfide were only detected in meat with added precursors. | scielo.br |

| Thiamine | Supplementation in dry cured loins revealed the presence of sulfur-derived compounds like this compound. | csic.es |

Future Research Directions

Exploration of Undiscovered Formation Pathways

The formation of 2-Methyl-3-(methylthio)furan is primarily attributed to the Maillard reaction and the thermal degradation of thiamine (B1217682). researchgate.netresearchgate.net However, the Maillard reaction is a highly complex network of reactions, and the precise pathways leading to this specific furan (B31954) are not exhaustively mapped. mdpi.comresearchgate.net While studies using isotopic labeling have confirmed that the furan ring originates from ribose and the methylthio group can come from either ribose or cysteine, they also suggest that multiple formation routes can operate in parallel. dokumen.pubnih.gov Recent research has begun to identify specific amino acid precursors, such as aspartic acid, tyrosine, phenylalanine, glycine, cysteine, and isoleucine, that promote its generation while inhibiting the formation of other furan compounds. mdpi.com

Future investigations should aim to unravel these competing pathways. A key area for research is the systematic study of how different precursors and their concentrations under varying conditions (pH, temperature, water activity) influence the yield of this compound versus other volatile compounds. nih.govacs.org Advanced kinetic modeling, combined with analyses of reaction intermediates, could provide a quantitative understanding of the reaction network. Furthermore, exploring formation from less-studied precursors or through alternative mechanisms, such as enzymatic pathways in fermented products, represents a promising frontier. researchgate.netacs.org

Advanced Spectroscopic and Chromatographic Characterization